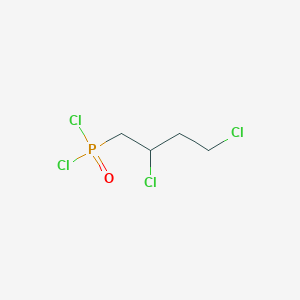
(2,4-Dichlorobutyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorobutyl)phosphonic dichloride is an organophosphorus compound that contains a phosphonic dichloride group attached to a 2,4-dichlorobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobutyl)phosphonic dichloride typically involves the reaction of phosphonic acid derivatives with appropriate chlorinating agents. One common method is the reaction of phosphonic acid with thionyl chloride or phosphorus trichloride under controlled conditions to produce the desired dichloride compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes, where phosphonic acid derivatives are treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorobutyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphonic esters or amides.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions or in the presence of catalysts.
Hydrolysis: Typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Phosphonic esters, amides, or thioesters.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
(2,4-Dichlorobutyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in studying enzyme mechanisms and pathways.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichlorobutyl)phosphonic dichloride involves its interaction with nucleophilic sites in target molecules. The compound’s phosphonic dichloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of molecular targets. This reactivity is exploited in various applications, such as enzyme inhibition and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic dichloride: Another organophosphorus compound with similar reactivity but different structural features.
Methylenebis(phosphonic dichloride): Contains two phosphonic dichloride groups and is used in similar applications.
Uniqueness
(2,4-Dichlorobutyl)phosphonic dichloride is unique due to its specific 2,4-dichlorobutyl chain, which imparts distinct chemical properties and reactivity compared to other phosphonic dichlorides. This uniqueness makes it valuable in specialized applications where specific reactivity and molecular interactions are required .
Properties
CAS No. |
139300-92-8 |
|---|---|
Molecular Formula |
C4H7Cl4OP |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
2,4-dichloro-1-dichlorophosphorylbutane |
InChI |
InChI=1S/C4H7Cl4OP/c5-2-1-4(6)3-10(7,8)9/h4H,1-3H2 |
InChI Key |
QGGPXVQXVAVSLK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(CP(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


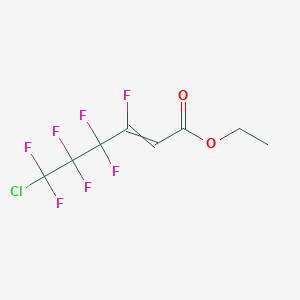
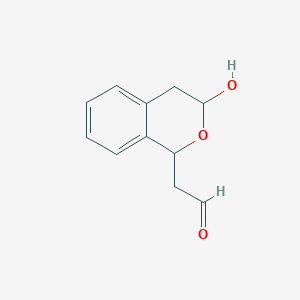
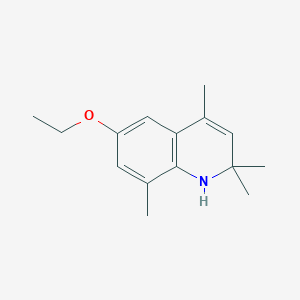
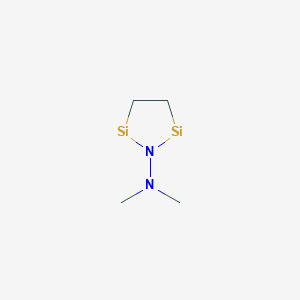
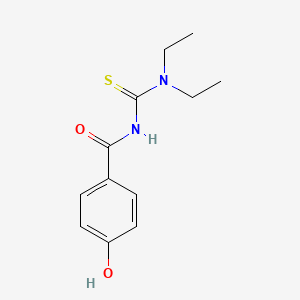
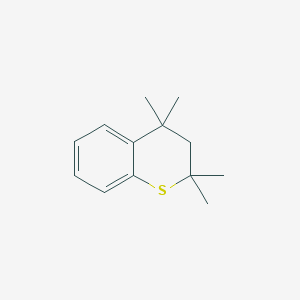
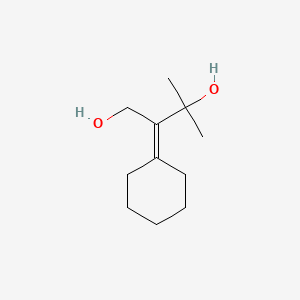

![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
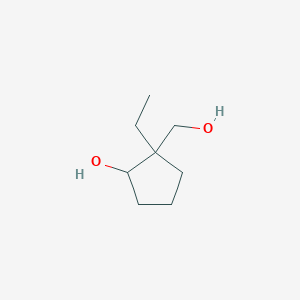
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
